4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole
CAS No.:
Cat. No.: VC16666439
Molecular Formula: C7H5N3O4
Molecular Weight: 195.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O4 |
|---|---|
| Molecular Weight | 195.13 g/mol |
| IUPAC Name | 4-methoxy-7-nitro-2,1,3-benzoxadiazole |
| Standard InChI | InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3 |
| Standard InChI Key | MWPFXRISNOOUBH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Introduction
Chemical and Physical Properties
4-Methoxy-7-nitrobenzo[c] oxadiazole possesses a molecular weight of 195.13 g/mol and a planar structure stabilized by π-conjugation across the fused aromatic system . The methoxy group enhances solubility in polar organic solvents, while the nitro group contributes to electrophilic reactivity. Key spectral data include:
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UV-Vis Absorption: λ<sub>max</sub> at 340 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) due to the nitro-aromatic system .
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<sup>1</sup>H NMR: A singlet at δ 3.95 ppm (3H, OCH<sub>3</sub>) and aromatic protons at δ 7.2–8.1 ppm .
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Melting Point: 162–164°C, indicative of high crystallinity .
Table 1: Comparative Properties of Benzooxadiazole Derivatives
| Compound | Molecular Formula | Melting Point (°C) | λ<sub>max</sub> (nm) |
|---|---|---|---|
| 4-Methoxy-7-nitro | C₇H₅N₃O₄ | 162–164 | 340 |
| 4-Fluoro-7-nitro | C₆H₂FN₃O₃ | 158–160 | 335 |
| 4-Chloro-7-nitro | C₆H₂ClN₃O₃ | 170–172 | 345 |
The electron-withdrawing nitro group reduces electron density at the oxadiazole ring, facilitating nucleophilic attacks at the 4-position .
Synthesis and Production
The synthesis of 4-methoxy-7-nitrobenzo[c] oxadiazole typically involves nitration of 4-methoxybenzooxadiazole under controlled conditions. A two-step industrial process is employed:
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Nitration: 4-Methoxybenzooxadiazole is treated with fuming HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0–5°C, achieving 85% yield .
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Purification: Recrystallization from ethanol-water mixtures enhances purity to >99% .
Alternative routes utilize continuous flow reactors to minimize thermal degradation, improving scalability . Comparative studies show that fluorinated analogs (e.g., 4-fluoro-7-nitrobenzooxadiazole) require milder conditions due to the higher electronegativity of fluorine .
Chemical Reactivity
The compound participates in three primary reactions:
Nucleophilic Substitution
The nitro group at the 7-position is susceptible to substitution by amines or thiols. For example, reaction with piperazine in DMF at 80°C yields 7-piperazino derivatives, which exhibit enhanced fluorescence .
Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, forming 7-amino-4-methoxybenzooxadiazole—a key intermediate for anticancer agents .
Oxidation
Strong oxidants like KMnO<sub>4</sub> convert the methoxy group to a carboxylic acid, enabling further functionalization .
Table 2: Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Piperazine, DMF, 80°C | 7-Piperazino derivative | 78 |
| Reduction | H<sub>2</sub> (1 atm), Pd-C, EtOH | 7-Amino derivative | 92 |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 4-Carboxy-7-nitro derivative | 65 |
Pharmacological Applications
c-Myc–Max Dimerization Inhibition
3jc48-3, a methyl ester derivative of 4-methoxy-7-nitrobenzooxadiazole, inhibits c-Myc–Max heterodimerization (IC<sub>50</sub> = 34 μM)—a fivefold improvement over the parent inhibitor 10074-G5 . This compound arrests HL60 and Daudi cell proliferation at G<sub>0</sub>/G<sub>1</sub> phase (IC<sub>50</sub> = 4.2 μM), underscoring its potential in hematologic cancers .
Fluorescent Probes
The nitro group’s electron-deficient nature enables π-stacking with biomolecules, making the compound a versatile fluorophore for detecting DNA adducts and protein interactions .
Comparative Analysis with Analogues
Electron-Withdrawing Effects:
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4-Fluoro analog : Higher electrophilicity due to fluorine’s inductive effect, enabling faster S<sub>N</sub>Ar reactions.
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4-Chloro analog : Greater steric hindrance reduces reaction rates compared to methoxy derivatives.
Biological Activity:
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3jc48-3 : Superior c-Myc inhibition vs. fluoro/cloro analogs due to optimized steric and electronic properties.
Future Perspectives
Ongoing research focuses on:
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